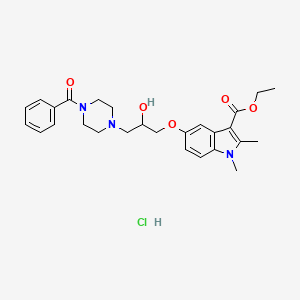

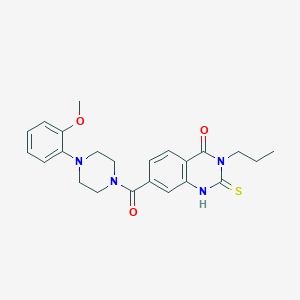

ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperazine ring, and an ester group. The presence of these functional groups suggests that the compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups. The indole and piperazine rings are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar ester group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Enzyme Inhibition for Therapeutic Applications

Studies have shown that derivatives of the indole carboxylate compounds, including ethyl 5-hydroxyindole-3-carboxylates, exhibit potent inhibitory activity against human 5-lipoxygenase (5-LO). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation and allergic reactions. Inhibition of 5-LO is a potential strategy for treating inflammatory diseases, atherosclerosis, and cancer. Structural modifications, such as introducing aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues, have been essential for enhancing biological activity (Landwehr et al., 2006; Karg et al., 2009).

Antiviral Activity

Certain ethyl 5-hydroxyindole-3-carboxylate derivatives have been designed and synthesized to evaluate their anti-hepatitis B virus (HBV) activities. These compounds demonstrated significant activity against HBV, offering a potential pathway for developing new antiviral drugs (Zhao et al., 2006).

Antimicrobial and Antifungal Properties

Research on pyridine derivatives, including those related to indole carboxylate compounds, has shown variable and modest antimicrobial and antifungal activities against different strains of bacteria and fungi. These findings suggest a potential for developing new antimicrobial agents based on structural modifications of these compounds (Patel et al., 2011).

Anti-Inflammatory and Anti-Ulcer Effects

The structure and activity relationship studies have led to the development of compounds with potential anti-ulcer properties. By inhibiting H+/K+-ATPase, an enzyme involved in gastric acid secretion, these compounds offer a mechanistic insight into developing new treatments for acid-related disorders (Terashima et al., 1995).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5.ClH/c1-4-34-27(33)25-19(2)28(3)24-11-10-22(16-23(24)25)35-18-21(31)17-29-12-14-30(15-13-29)26(32)20-8-6-5-7-9-20;/h5-11,16,21,31H,4,12-15,17-18H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHUCZZJLPNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)

![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)

![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)